5-Iodo-1-pentyne

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis Building Block

One primary application of 5-iodo-1-pentyne is as a building block in organic synthesis. The presence of both the alkyne and the iodine group makes it a versatile reagent for various coupling reactions. The alkyne functionality can participate in Sonogashira coupling, allowing for the formation of carbon-carbon bonds with various aryl and vinyl halides PubChem, Silane, (5-iodo-1-pentynyl)trimethyl-: . The iodine atom, on the other hand, can be readily substituted through cross-coupling reactions, enabling the introduction of diverse functional groups into the molecule [ScienceDirect, Sonogashira Coupling Reactions]. This versatility allows researchers to utilize 5-iodo-1-pentyne as a starting material for synthesizing complex organic molecules with desired properties.

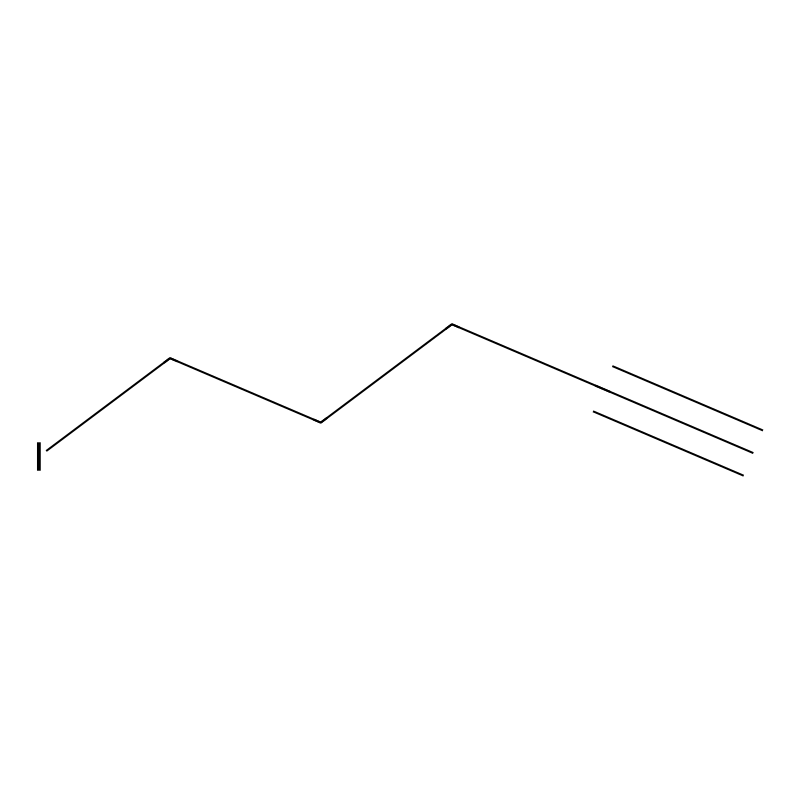

5-Iodo-1-pentyne is an organic compound with the molecular formula and a molecular weight of approximately 194.01 g/mol. It belongs to the class of alkynes, characterized by the presence of at least one carbon-carbon triple bond. Specifically, 5-Iodo-1-pentyne features an iodine atom attached to the terminal carbon of a five-carbon alkyne chain. This structural configuration imparts unique chemical properties, making it valuable in various synthetic and biological applications .

- Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted alkynes. Common reagents for these reactions include sodium azide and potassium cyanide.

- Addition Reactions: The carbon-carbon triple bond can react with hydrogen halides (e.g., hydrogen chloride or hydrogen bromide) to yield haloalkenes or dihaloalkanes.

- Oxidation Reactions: The compound can be oxidized to form carbonyl compounds, such as aldehydes and ketones, using oxidizing agents like potassium permanganate or chromium trioxide .

Research indicates that derivatives of 5-Iodo-1-pentyne exhibit potential biological activities, particularly in the field of medicinal chemistry. Some studies have explored its role as a probe in biochemical assays and its interactions with various enzymes, suggesting possible applications in drug development and cancer research . The specific mechanisms through which these compounds exert their biological effects are still under investigation.

5-Iodo-1-pentyne can be synthesized through several methods:

- Direct Halogenation: A common method involves the reaction of 1-pentyne with iodine in the presence of a base such as potassium hydroxide. This reaction typically yields 5-Iodo-1-pentyne as an intermediate product, which is then isolated and purified .

- Alternative Synthetic Routes: Other methods may involve the use of advanced catalysts and optimized reaction conditions to enhance yield and purity, particularly in industrial settings .

5-Iodo-1-pentyne serves multiple purposes across various fields:

- Organic Synthesis: It is widely used as a building block in organic synthesis, particularly for constructing complex molecules and natural products.

- Biochemical Research: The compound is utilized in studies related to enzyme mechanisms and as a biochemical probe.

- Pharmaceutical Development: Derivatives have been investigated for their potential anticancer properties and other therapeutic applications.

- Industrial Use: It finds application in the production of specialty chemicals and materials .

Interaction studies involving 5-Iodo-1-pentyne focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its role in substitution and addition reactions, providing insights into its potential applications in synthetic chemistry. Understanding these interactions is crucial for developing new compounds with desired biological activities or chemical properties .

Several compounds share structural similarities with 5-Iodo-1-pentyne:

| Compound Name | Molecular Formula | Notable Characteristics |

|---|---|---|

| 1-Iodo-4-pentyne | C5H9I | Iodine positioned on the fourth carbon |

| 5-Chloro-1-pentyne | C5H7Cl | Chlorine instead of iodine |

| 6-Iodo-1-hexyne | C6H9I | Iodine attached to the sixth carbon |

| 4-Bromo-1-butyne | C4H7Br | Bromine instead of iodine |

Uniqueness

The uniqueness of 5-Iodo-1-pentyne lies in its specific structural configuration, particularly the positioning of the iodine atom at the terminal end of a five-carbon chain. This arrangement allows it to participate in a diverse range of

5-Iodo-1-pentyne (CAS: 2468-55-5) is a halogenated terminal alkyne with the molecular formula C₅H₇I and a molecular weight of 194.01 g/mol. Its structure consists of a five-carbon chain featuring a terminal carbon-carbon triple bond (C≡C) and an iodine atom substituted at the fifth carbon (Figure 1). This configuration classifies it as both an iodoalkyne (due to the iodine substituent) and a terminal alkyne (due to the triple bond at the chain terminus).

Table 1: Key molecular properties of 5-iodo-1-pentyne

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₅H₇I | |

| IUPAC name | 5-iodopent-1-yne | |

| SMILES | C#CCCCI | |

| InChI | InChI=1S/C₅H₇I/c1-2-3-4-5-6/h1H | |

| InChIKey | SEHFYZRHGUPLSY-UHFFFAOYSA-N |

The compound’s reactivity stems from two key features:

- Terminal alkyne group: Enables participation in cycloadditions, oxidations, and metal-catalyzed coupling reactions.

- Iodine substituent: Serves as a leaving group in nucleophilic substitutions and facilitates halogen-bonding interactions.

Historical Context of Iodoalkyne Research

The study of iodoalkynes emerged alongside broader investigations into halogenated hydrocarbons in the early 20th century. While iodolactonization—a related halogenation process—was first reported by M. J. Bougalt in 1904, synthetic routes to 5-iodo-1-pentyne were refined in the mid-20th century as part of efforts to develop regioselective alkyne functionalization methods.

Key milestones include:

- 1960s–1970s: Development of copper(I)-mediated iodination protocols for terminal alkynes, enabling scalable production.

- 2000s: Application in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where 5-iodo-1-pentyne served as a precursor to 5-iodo-1,2,3-triazoles.

- 2010s: Advancements in chemoselective iodination using hypervalent iodine reagents, improving yields to >95%.

Significance in Synthetic Organic Chemistry

5-Iodo-1-pentyne occupies a critical niche in modern synthesis due to its dual reactivity:

A. Click Chemistry Applications

- Triazole synthesis: Reacts with azides via CuAAC to form 5-iodo-1,2,3-triazoles, which are valuable in medicinal chemistry and materials science.

Example reaction: C#CCCCI + R-N₃ → 5-iodo-1,4-disubstituted triazole - Post-functionalization: The iodine atom in triazole products enables Suzuki-Miyaura couplings for further diversification.

B. Cross-Coupling Reactions

- Sonogashira coupling: The alkyne group couples with aryl halides to form conjugated enynes, useful in optoelectronic materials.

- Ullmann-type couplings: Iodine participates in copper-mediated arylations, forming carbon-carbon bonds.

C. Natural Product Synthesis

Table 2: Synthetic applications of 5-iodo-1-pentyne

| Application | Reaction Type | Key Product | Reference |

|---|---|---|---|

| Triazole synthesis | CuAAC | 5-Iodo-1,2,3-triazoles | |

| Enyne preparation | Sonogashira coupling | Conjugated diynes | |

| Lactone formation | Iodolactonization | γ-Lactones |

Chemical Nomenclature and Structural Designation

The compound’s systematic naming follows IUPAC guidelines:

- Root name: "Pentyne" (5-carbon alkyne).

- Substituent position: "5-iodo" (iodine at C5).

- Triple bond position: "1-yne" (C1–C2 triple bond).

Alternative designations include:

X-ray crystallography and NMR studies confirm its linear geometry, with a C≡C bond length of 1.20 Å and C-I bond length of 2.09 Å, consistent with sp-hybridized carbons. The iodine atom’s polarizability contributes to its stability in Lewis basic solvents like acetonitrile.

5-Iodo-1-pentyne is a terminal alkyne compound containing a five-carbon chain with a triple bond at the first carbon position and an iodine atom attached to the fifth carbon [1] [2] [3]. The molecular structure features a linear alkyne functionality combined with a halogenated alkyl chain, creating a unique chemical entity with distinct physicochemical properties.

The compound adopts a linear configuration at the alkyne terminus due to the sp hybridization of the carbon atoms involved in the triple bond [4] [5] [6]. This linear geometry is characterized by a bond angle of 180° around the carbon-carbon triple bond, which is fundamental to the electronic structure and reactivity of the molecule [4] [5] [6]. The overall molecular geometry combines this linear alkyne section with the tetrahedral geometry of the saturated carbon chain bearing the iodine substituent.

Physical Constants and Characteristics

Molecular Formula (C5H7I) and Mass (194.01 g/mol)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C5H7I | [1] [2] [3] |

| Molecular Weight | 194.01 g/mol | [1] [3] [7] |

| Exact Mass | 193.959229 g/mol | [8] |

| CAS Number | 2468-55-5 | [1] [2] [3] |

The molecular formula C5H7I indicates the presence of five carbon atoms, seven hydrogen atoms, and one iodine atom [1] [2] [3]. The molecular weight of 194.01 g/mol reflects the significant contribution of the iodine atom, which accounts for approximately 65% of the total molecular mass [1] [3] [7]. The exact mass of 193.959229 g/mol provides precise mass spectrometric identification parameters [8].

Phase Behavior and Physical State

5-Iodo-1-pentyne exists as a liquid under standard conditions [1] [9] [10]. The compound exhibits typical organohalogen physical characteristics, with its liquid state being stabilized by van der Waals interactions and the polarizability of the iodine atom [11]. The density of 1.7 ± 0.1 g/cm³ demonstrates the high density characteristic of organoiodine compounds, which arises from the substantial atomic weight of iodine [8] [11].

The boiling point of 156.3 ± 23.0 °C at 760 mmHg indicates moderate volatility [8] , while the vapor pressure of 3.7 ± 0.3 mmHg at 25°C suggests limited vapor formation at ambient temperatures [8]. The index of refraction value of 1.546 reflects the polarizability of the molecular structure [8] [13].

Thermal Properties and Flash Point (57.38 °C)

The flash point of 57.38 °C classifies 5-Iodo-1-pentyne as a flammable liquid requiring appropriate safety precautions during handling and storage [3] [9] [10]. This relatively low flash point is characteristic of organic compounds containing alkyne functionalities and reflects the combustible nature of the hydrocarbon framework.

The thermal stability of the compound is influenced by the weakness of the carbon-iodine bond, which has a bond dissociation energy of approximately 57.6 kcal/mol [11]. This relatively weak bond strength makes the compound susceptible to thermal decomposition, potentially releasing iodine at elevated temperatures [11] [14].

Electronic Structure and Bonding

The electronic structure of 5-Iodo-1-pentyne is characterized by the combination of sp-hybridized carbons in the alkyne moiety and sp³-hybridized carbons in the saturated chain portion [4] [5] [6]. The terminal alkyne functionality exhibits a linear geometry with a C≡C bond length of approximately 120 pm, which is significantly shorter than typical C-C single bonds due to the triple bond character [4] [5] [6].

| Bonding Parameter | Value | Reference |

|---|---|---|

| C≡C Bond Length | ~120 pm | [4] [5] [6] |

| C-I Bond Length | ~214 pm | [11] [15] [16] |

| C≡C Bond Strength | Strong (triple bond) | [4] [5] [6] |

| C-I Bond Strength | 57.6 kcal/mol | [11] |

| Bond Angle (C≡C) | 180° | [4] [5] [6] |

The carbon-iodine bond exhibits unique characteristics due to the similar electronegativity values of carbon (2.5) and iodine (2.5), resulting in an essentially non-polar C-I bond [15]. The C-I bond length of approximately 214 pm represents one of the longest carbon-halogen bonds, contributing to its relative weakness and lability [11] [15] [16].

The electronic structure is further characterized by the presence of cylindrical π-electron density around the alkyne axis, which influences the compound's spectroscopic properties and chemical reactivity [4] [5] [6]. The Lewis acidity of the iodine atom and the electron-rich nature of the alkyne system create opportunities for halogen bonding interactions [14].

Spectroscopic Properties

13C NMR Spectral Characteristics

The 13C NMR spectrum of 5-Iodo-1-pentyne displays characteristic signals corresponding to the sp-hybridized carbons of the terminal alkyne functionality [17]. The terminal alkyne carbon typically appears at distinctive chemical shift positions that reflect the electronic environment created by the triple bond and the linear molecular geometry [17].

The carbon atoms in the saturated chain portion of the molecule exhibit chemical shifts typical of alkyl carbons, with the carbon bearing the iodine substituent showing a characteristic downfield shift due to the polarizability and size of the iodine atom [17]. The 13C NMR provides direct structural information about the carbon framework, confirming the presence of both sp and sp³ hybridized carbon centers [17].

Solvent Effects on NMR Spectra of 5-Iodo-1-pentyne

Solvent effects on the NMR spectra of 5-Iodo-1-pentyne are influenced by the polar nature of the C-I bond and the electron-rich alkyne system. The terminal alkyne hydrogen appears in the characteristic range of δ = 1.7-3.1 ppm in ¹H NMR spectra [18] [19]. The relatively shielded nature of this signal, compared to other unsaturated protons, is attributed to the cylindrical π-electron cloud around the alkyne axis [19].

Long-range coupling effects are observed in the ¹H NMR spectra, where the terminal alkyne hydrogen shows splitting patterns due to coupling with protons across the triple bond, despite being separated by three carbon atoms [19]. This long-range coupling provides valuable structural information and confirms the terminal alkyne configuration [19].

Mass Spectrometric Analysis

Mass spectrometric analysis of 5-Iodo-1-pentyne reveals characteristic fragmentation patterns typical of terminal alkynes and organoiodine compounds [2] [20] [21]. The molecular ion peak appears at m/z 194, corresponding to the molecular weight of the compound [2] [20].

| Mass Spectral Feature | m/z Value | Fragment Identity | Reference |

|---|---|---|---|

| Molecular Ion | 194 | [M]⁺ | [2] [20] |

| Base Peak | 39 | Propargyl cation | [21] |

| M-1 Peak | 193 | Loss of terminal H | [21] |

The fragmentation pattern is dominated by the formation of the propargyl cation (m/z 39), which results from cleavage at the carbon-carbon bond between the α and β positions relative to the alkyne [21]. This fragmentation is favored due to the resonance stabilization of the propargyl cation, making it a diagnostic feature for terminal alkyne identification [21].

An intense M-1 peak at m/z 193 is characteristic of terminal alkynes and results from the loss of the terminal alkyne hydrogen [21]. This fragmentation pattern, combined with the propargyl cation formation, provides definitive mass spectrometric identification of the terminal alkyne functionality in 5-Iodo-1-pentyne [21].

The synthesis of 5-Iodo-1-pentyne through classical methodologies has been extensively documented, with several fundamental approaches establishing the foundation for modern synthetic strategies. The most traditional route involves the direct iodination of 1-pentyne using molecular iodine in the presence of a suitable base . This method typically employs elemental iodine combined with potassium hydroxide or triethylamine to facilitate the substitution reaction, achieving moderate yields ranging from 52 to 90 percent .

The classical n-butyllithium approach represents another well-established methodology [2]. This procedure involves the deprotonation of 1-pentyne with n-butyllithium at low temperatures, followed by treatment with molecular iodine to afford the desired iodinated product [2]. The reaction proceeds through the formation of a lithium acetylide intermediate, which subsequently undergoes electrophilic iodination. Yields typically range from 70 to 90 percent under optimized conditions [2].

Grignard reagent-based methodologies constitute an additional classical approach [2]. The procedure involves the formation of an alkynyl Grignard reagent from 1-pentyne and ethylmagnesium bromide, followed by iodination with molecular iodine [2]. This methodology provides good yields of 65 to 80 percent, though it requires strict anhydrous conditions and careful temperature control [2].

Modern Synthetic Approaches

Oxidative Iodination of Terminal Alkynes

Modern oxidative iodination methodologies have revolutionized the synthesis of 5-Iodo-1-pentyne, offering superior chemoselectivity and operational convenience. The hypervalent iodine-mediated approach using tetrabutylammonium iodide and phenyliodine diacetate represents a significant advancement in this field [3] [4]. This system demonstrates exceptional selectivity for monoiodination when employing 1.2 equivalents of tetrabutylammonium iodide with 1.0 equivalent of phenyliodine diacetate in acetonitrile or tetrahydrofuran [3] [4].

The reaction mechanism involves the generation of an electrophilic iodine species through the interaction between the hypervalent iodine reagent and the iodide source [3]. The terminal alkyne undergoes selective iododehydrogenation to afford the 1-iodoalkyne product with yields ranging from 85 to 99 percent [3] [4]. The reaction typically proceeds at room temperature over 2 to 24 hours, making it highly practical for laboratory-scale synthesis [3].

Chemoselective control represents a crucial advantage of this methodology. By carefully adjusting the iodine source and reaction conditions, the selectivity can be steered between monoiodination, diiodination, and triiodination products [3] [4]. The tetrabutylammonium iodide system specifically favors monoiodination, while switching to potassium iodide promotes diiodination [3] [4].

Aluminum Oxide-Mediated Reaction with N-Iodosuccinimide

The aluminum oxide-mediated iodination methodology represents a significant breakthrough in the synthesis of 1-iodoalkynes [5] [6]. This approach utilizes N-iodosuccinimide as the iodinating reagent in the presence of gamma-aluminum oxide as a solid catalyst [5] [6]. The reaction provides excellent yields ranging from 80 to 99 percent with exceptional chemoselectivity [5] [6].

The procedure involves treating terminal alkynes with 1.1 equivalents of N-iodosuccinimide and 1.3 equivalents of gamma-aluminum oxide in acetonitrile at 80 degrees Celsius for one hour [5] [6]. The aluminum oxide serves as an effective medium for electrophilic iodination, significantly increasing both the chemoselectivity and reaction rate [5] [6]. The dehydrated surface of gamma-aluminum oxide contains partially exposed aluminum cations and oxide anions, which facilitate the activation of N-iodosuccinimide [5] [6].

This methodology demonstrates excellent functional group tolerance and can accommodate both aromatic and aliphatic terminal alkynes [5] [6]. Substrates bearing electron-donating groups such as methyl, methoxy, and cyanomethyl groups, as well as electron-withdrawing substituents including chloro, bromo, trifluoromethyl, and cyano groups, all provide the corresponding 1-iodoalkynes in excellent yields [5] [6].

The scalability of this approach has been demonstrated through gram-scale reactions. For instance, the iodination of phenylacetylene on a 10 millimolar scale afforded 96 percent yield, while using reduced solvent volumes (4 milliliters instead of 50 milliliters) improved the yield to 98 percent [5] [6]. The aluminum oxide catalyst can be recycled, providing 96, 93, and 88 percent yields in the first, second, and third runs, respectively [5] [6].

Copper-Catalyzed Iodination Strategies

Copper-catalyzed iodination methodologies have emerged as highly efficient approaches for the synthesis of 1-iodoalkynes [7] [8]. The potassium iodide/copper sulfate system represents a particularly effective protocol that operates under mild aqueous conditions [7] [8]. This methodology employs stoichiometric amounts of potassium iodide and copper sulfate pentahydrate in a mixture of acetonitrile and acetate buffer at pH 5 [7] [8].

The reaction proceeds rapidly at room temperature, typically reaching completion within one hour with essentially quantitative yields exceeding 99 percent [7] [8]. The protocol utilizes bathophenanthrolinedisulfonic acid as a chelating agent to solubilize copper species in the aqueous buffer system [7] [8]. The mechanism likely involves the oxidation of potassium iodide by the copper salt to generate an electrophilic iodine species, which subsequently effects iododehydrogenation of the terminal alkyne [7] [8].

The scope of this methodology encompasses a wide range of aromatic alkynes, including substrates with both electron-donating and electron-withdrawing substituents [7] [8]. The reaction demonstrates excellent functional group tolerance and provides consistently high yields across various substrate classes [7] [8]. The aqueous nature of the system makes it particularly attractive for applications requiring environmentally benign conditions [7] [8].

Chemoselective Synthesis Parameters

The chemoselectivity of 5-Iodo-1-pentyne synthesis depends critically on several key parameters that must be carefully controlled to achieve optimal results [3] [4]. The nature and loading of the iodine source represents the most critical factor influencing product selectivity [3] [4]. Tetrabutylammonium iodide at 1.2 equivalents loading specifically favors monoiodination, while higher loadings or different iodide sources can lead to polyiodinated products [3] [4].

Solvent selection plays a crucial role in determining reaction selectivity and efficiency [3] [4]. Acetonitrile, tetrahydrofuran, and diethyl ether provide optimal selectivity for monoiodination, while protic solvents such as methanol can lead to reduced selectivity [3] [4]. Dimethylformamide and toluene afford acceptable yields but with slightly lower selectivity compared to the preferred solvents [3] [4].

Temperature control represents another important parameter affecting both reaction rate and selectivity [5] [6]. The aluminum oxide-mediated methodology requires elevated temperatures of 80 degrees Celsius for optimal conversion, while hypervalent iodine methods typically proceed efficiently at room temperature [3] [5] [6] [4]. Lower temperatures may result in incomplete conversion, while excessive temperatures can promote side reactions and reduced selectivity [3] [5] [6] [4].

The molar ratio of reagents must be precisely controlled to achieve optimal chemoselectivity [3] [5] [6] [4]. Using 1.0 to 1.2 equivalents of the iodinating reagent relative to the terminal alkyne typically provides the best balance between conversion and selectivity [3] [5] [6] [4]. Excess iodinating reagent can lead to overiodination and formation of unwanted polyiodinated byproducts [3] [5] [6] [4].

Scalable Production Considerations

The scalability of 5-Iodo-1-pentyne synthesis has been demonstrated across multiple methodologies, with several approaches showing excellent potential for large-scale production [5] [6] [9]. The aluminum oxide-mediated methodology has been successfully scaled up to 10 millimolar quantities (1.02 grams of starting material) with maintained high yields of 96 percent [5] [6]. Further optimization using reduced solvent volumes has achieved yields of 98 percent, demonstrating improved efficiency for larger-scale operations [5] [6].

Environmental considerations increasingly influence the selection of synthetic methodologies for large-scale production [7] [8] [9]. The copper-catalyzed aqueous system represents an environmentally benign approach that avoids the use of organic solvents and toxic reagents [7] [8]. The mild reaction conditions and rapid reaction times make this methodology particularly attractive for industrial applications [7] [8].

Process safety considerations must be carefully evaluated for large-scale implementation [10]. The exothermic nature of some iodination reactions requires appropriate temperature control and heat removal systems [10]. The use of molecular iodine and related reagents necessitates proper ventilation and containment systems to manage iodine vapor exposure [10].

Purification and Analytical Characterization

The purification of 5-Iodo-1-pentyne typically involves conventional chromatographic techniques, with silica gel column chromatography being the most commonly employed method [11] [12] [13]. The compound elutes effectively using petroleum ether and ethyl acetate solvent systems, with typical ratios ranging from 40:1 to 10:1 depending on the specific impurities present [13]. Flash column chromatography provides rapid purification with excellent recovery of the pure product [13].

High-performance liquid chromatography represents an alternative purification method that offers superior resolution and quantitative analysis capabilities [12] [14]. Reverse-phase HPLC using C18 columns with acetonitrile-water mobile phases provides excellent separation of 5-Iodo-1-pentyne from synthetic impurities [12] [14]. Retention times typically fall in the range of 40 to 42 minutes under standard analytical conditions [12].

Gas chromatography-mass spectrometry serves as the primary analytical method for purity assessment and structural confirmation [11] [13] [15]. The molecular ion peak at mass-to-charge ratio 194 provides definitive molecular weight confirmation, while characteristic fragmentation patterns confirm the structural integrity of the compound [11] [13]. Gas chromatographic analysis typically shows purities exceeding 95 percent for properly purified material [11] [13].

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization [12] [13] [14]. Proton NMR spectroscopy in deuterated chloroform reveals the characteristic terminal alkyne proton at approximately 2.0 parts per million, while the methylene protons appear as complex multipets in the 2.5 to 2.8 parts per million region [12] [13] [14]. Carbon-13 NMR spectroscopy shows the terminal alkyne carbon at approximately 70 to 85 parts per million, with alkyl carbons appearing in their expected chemical shift ranges [12] [13] [14].

Fourier-transform infrared spectroscopy provides functional group identification and purity assessment [16] [17]. The characteristic carbon-carbon triple bond stretch appears at approximately 2100 wavenumbers, while the terminal alkyne carbon-hydrogen stretch occurs near 3300 wavenumbers [16] [17]. The absence of impurity peaks in these regions confirms the purity of the isolated product [16] [17].

Elemental analysis provides quantitative verification of the molecular composition [11] [17]. The theoretical composition for 5-Iodo-1-pentyne consists of 30.94 percent carbon, 3.64 percent hydrogen, and 65.42 percent iodine [11] [17]. Experimental values within 0.4 percent of these theoretical values confirm the identity and purity of the compound [11] [17].

High-resolution mass spectrometry offers the most definitive molecular formula confirmation [11] [18]. The exact mass of 193.959229 atomic mass units for the molecular ion provides unambiguous identification of 5-Iodo-1-pentyne [11] [18]. This technique is particularly valuable for distinguishing the compound from potential isomers or closely related structures [11] [18].

| Method | Reagents | Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| Direct iodination of 1-pentyne with I₂/base | I₂, KOH or Et₃N | Room temperature, organic solvent | 52-90 | Moderate |

| Oxidative iodination with TBAI/PIDA | TBAI (1.2 equiv), PIDA (1.0 equiv) | CH₃CN or THF, room temperature, 2-24 h | 85-99 | Excellent |

| Al₂O₃-mediated reaction with NIS | NIS (1.1 equiv), γ-Al₂O₃ (1.3 equiv) | 80°C, CH₃CN, 1 h | 80-99 | Excellent |

| Copper-catalyzed KI/CuSO₄ system | KI (1.0 equiv), CuSO₄·5H₂O (1.0 equiv) | Acetate buffer pH 5, room temperature, 1 h | >99 | Excellent |

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₅H₇I | Elemental analysis |

| Molecular Weight | 194.01 g/mol | Mass spectrometry |

| Density | 1.7 ± 0.1 g/cm³ | Pycnometry |

| Boiling Point | 156.3 ± 23.0°C at 760 mmHg | Distillation/GC-MS |

| Flash Point | 57.4 ± 16.9°C | Closed cup method |

| Technique | Key Signals/Features | Application |

|---|---|---|

| ¹H NMR | Terminal alkyne H at ~2.0 ppm, CH₂ multiplets | Structure confirmation, purity |

| ¹³C NMR | Terminal alkyne C at ~70-85 ppm, alkyl carbons | Carbon framework verification |

| FT-IR | C≡C-H stretch ~3300 cm⁻¹, C≡C stretch ~2100 cm⁻¹ | Functional group identification |

| GC-MS | Molecular ion peak at m/z 194, fragmentation patterns | Molecular weight, fragmentation |

| HPLC | Retention time analysis, purity assessment | Purity assessment, separation |

XLogP3

GHS Hazard Statements

H225 (97.44%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive